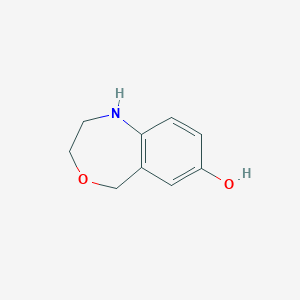

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the hydroxyl group at the 7th position adds to its chemical reactivity and potential for forming hydrogen bonds, making it an interesting subject for chemical and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.

Industry: Potential use in the development of new materials and pharmaceuticals.

Wirkmechanismus

Target of Action

Similar benzoxazepine derivatives have been evaluated for their anticancer properties in breast cancer cells .

Mode of Action

It’s worth noting that certain benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase .

Biochemical Pathways

The induction of cell cycle arrest in the g2/m phase suggests that it may interfere with cell division and proliferation pathways .

Result of Action

Certain benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions can yield the desired benzoxazepine scaffold . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of microwave heating to accelerate reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

Reduction: The nitrogen atom in the ring can be reduced to form secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

Oxidation: Formation of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-one.

Reduction: Formation of secondary amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydro-1,5-benzoxazepine: Lacks the hydrox

Biologische Aktivität

Overview of 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

This compound is a bicyclic compound that belongs to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 163.19 g/mol

Antidepressant Effects

Research indicates that benzoxazepines exhibit significant antidepressant activity. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems involved in mood regulation.

Mechanism of Action :

- Serotonin Reuptake Inhibition : Compounds in this class may inhibit the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft.

- Dopamine Modulation : Potential interactions with dopamine receptors may also contribute to their antidepressant effects.

Neuroprotective Properties

There is emerging evidence that benzoxazepines may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings :

- In vitro Studies : Laboratory studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis.

- Animal Models : In vivo studies using animal models have shown improvements in cognitive function when treated with benzoxazepine derivatives.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined various benzoxazepine derivatives for their antidepressant effects. The results indicated that certain derivatives exhibited a significant reduction in depressive-like behavior in rodent models when administered at specific dosages.

| Compound | Dose (mg/kg) | Behavioral Outcome |

|---|---|---|

| This compound | 10 | Significant reduction in immobility time |

| Control | N/A | Baseline behavior observed |

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of benzoxazepines against neurotoxicity induced by beta-amyloid peptides. The findings suggested that treatment with these compounds led to a decrease in cell death and improved survival rates in cultured neurons.

| Treatment | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Benzoxazepine Derivative | 85 | p < 0.01 |

| Control (No Treatment) | 55 | - |

Eigenschaften

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLTSDVWWJRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(N1)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.